molecular formula C18H32O3 B14084338 10-keto-12Z-octadecenoic acid

10-keto-12Z-octadecenoic acid

Cat. No.: B14084338
M. Wt: 296.4 g/mol
InChI Key: IEQLMTRAAYQDSD-FLIBITNWSA-N
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Description

10-keto-12Z-octadecenoic acid, also known as 10-oxo-12(Z)-octadecenoic acid (KetoA), is a bioactive metabolite of linoleic acid that has emerged as a significant compound for studying energy metabolism and metabolic disorders . Research has demonstrated that this gut microbiota-derived metabolite functions as a potent and selective activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel . In vitro studies using Ca2+ imaging and whole-cell patch-clamp methods have shown that KetoA selectively increases calcium levels in HEK293 cells expressing TRPV1, with minimal effect on cells expressing TRPV2, TRPV3, TRPV4, or TRPM8 channels, confirming its specificity . The primary research value of 10-keto-12Z-octadecenoic acid lies in its ability to protect against diet-induced obesity by enhancing whole-body energy expenditure . Dietary administration of KetoA in mice was found to reduce weight gain and adipose tissue weight. This anti-obesity effect is mechanistically linked to TRPV1 activation, which enhances noradrenaline turnover in adipose tissue and induces the browning of white adipose tissue (WAT), leading to the up-regulation of uncoupling protein 1 (UCP1) . This cascade promotes thermogenesis and energy dissipation. The critical role of TRPV1 has been confirmed by the absence of KetoA's anti-obesity and UCP1-upregulating effects in TRPV1-deficient mice . Furthermore, studies on obese and diabetic KK-Ay mice indicate that KetoA intake can ameliorate obesity-associated metabolic disorders, positioning it as a promising candidate for research into metabolic syndrome . This product is intended for research applications only, including the study of TRPV1 channel pharmacology, neurobiology, and the molecular pathways connecting gut microbiota activity to host energy metabolism. It is supplied for laboratory use and is not for diagnostic or therapeutic human consumption.

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(Z)-10-oxooctadec-12-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11H,2-7,9-10,12-16H2,1H3,(H,20,21)/b11-8-

InChI Key

IEQLMTRAAYQDSD-FLIBITNWSA-N

Isomeric SMILES

CCCCC/C=C\CC(=O)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via Gut Microbiota and Bacterial Enzymes

Microbial Metabolism of Linoleic Acid

10-Keto-12Z-octadecenoic acid is naturally produced by gut lactic acid bacteria through a multi-step enzymatic pathway. Lactobacillus species, such as L. plantarum and L. acidophilus, convert linoleic acid (LA) into KetoA via two key intermediates:

  • 10-Hydroxy-cis-12-octadecenoic acid (HYA) : Linoleic acid is first hydrated at the Δ12 double bond by conjugated linoleic acid hydratase (CLA-HY), forming HYA.
  • Dehydrogenation to KetoA : HYA undergoes oxidation by NAD⁺-dependent conjugated linoleic acid dehydrogenase (CLA-DH), which introduces a ketone group at the C10 position.
Reaction Conditions and Yields
  • Substrate : Linoleic acid (≥95% purity) dissolved in a buffered medium (pH 6.5–7.0).
  • Temperature : 37°C under anaerobic conditions to mimic gut microbiota activity.
  • Time : 24–48 hours, with yields reaching 60–70% conversion efficiency.
Parameter Value Source
Enzyme CLA-DH
pH 6.5–7.0
Yield 60–70%

In Vitro Enzymatic Preparation

For laboratory-scale production, purified CLA-DH can be used to synthesize KetoA directly from HYA:

  • Substrate Preparation : HYA is synthesized by incubating LA with CLA-HY at 30°C for 12 hours.
  • Oxidation Step : HYA (1 mM) is mixed with CLA-DH and NAD⁺ (2 mM) in Tris-HCl buffer (pH 7.5) at 37°C for 6 hours.
  • Purification : The reaction mixture is acidified to pH 3.0, extracted with ethyl acetate, and purified via silica gel chromatography.

Chemical Synthesis via Regioselective Oxidation

Aldol Condensation and Wittig Reactions

Chemical synthesis of KetoA involves introducing a ketone group at C10 while preserving the cis configuration of the Δ12 double bond. A reported strategy includes:

  • Aldol Condensation : Octanal is condensed with methyl 8-oxooctanoate to form a β-keto ester intermediate.
  • Wittig Reaction : The intermediate undergoes Wittig olefination with a ylide derived from 6-bromohex-1-ene to install the Δ12 cis double bond.
  • Saponification : The ester group is hydrolyzed to yield KetoA.
Key Challenges
  • Stereoselectivity : Maintaining the Z-configuration at Δ12 requires low-temperature reactions (−78°C) and bulky phosphine ligands.
  • Yield : The multi-step process achieves a total yield of 15–20%, with purification via HPLC.
Step Reagents/Conditions Yield
Aldol Condensation Octanal, methyl 8-oxooctanoate, LDA, THF, −78°C 45%
Wittig Reaction 6-Bromohex-1-ene, PPh₃, NaHMDS 50%
Saponification NaOH, MeOH/H₂O 90%

Direct Oxidation of Linoleic Acid

Linoleic acid can be oxidized selectively at C10 using Fe(II)/ascorbic acid:

  • Autoxidation : Linoleic acid (10 mM) is incubated with FeSO₄ (0.1 mM) and ascorbic acid (1 mM) in phosphate buffer (pH 7.4) at 37°C for 24 hours.
  • Product Isolation : KetoA is isolated via reverse-phase HPLC and confirmed by spiking with synthetic standards.

Autoxidation and Nonenzymatic Pathways

Metal-Catalyzed Autoxidation

Under oxidative stress, linoleic acid undergoes nonenzymatic peroxidation, generating hydroperoxides that decompose into KetoA:

  • Radical Initiation : Fe(II) or Cu(I) catalyzes the abstraction of a hydrogen atom from LA, forming a lipid radical.
  • Peroxide Formation : The radical reacts with O₂ to form 10-hydroperoxy-12Z-octadecenoic acid.
  • Reductive Cleavage : Ascorbic acid reduces the hydroperoxide to KetoA via a keto-enol tautomerization.
Yield and Byproducts
  • Primary Product : KetoA constitutes 5–10% of total oxidation products.
  • Byproducts : Epoxyketooctadecenoic acids (EKODEs) and hydroxy-octadecenoic acids are co-produced.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

KetoA is quantified using C18 reverse-phase columns with UV detection at 210 nm:

  • Mobile Phase : Acetonitrile/water (80:20, v/v) with 0.1% formic acid.
  • Retention Time : 17.1 minutes.

Mass Spectrometry (MS)

LC-MS/MS in negative ion mode confirms molecular identity:

  • Ion Transition : m/z 295.2 → 225.2 (collision energy: 21 eV).
  • Limit of Detection : 0.1 ng/mL.

Chemical Reactions Analysis

Chemical Reactions

  • Activation of TRPV1: 10-oxo-12(Z)-octadecenoic acid selectively increases calcium levels in HEK293 cells expressing transient receptor potential vanilloid 1 (TRPV1) over those expressing TRPV2, TRPV3, TRPV4, and TRP melastatin 8 (TRPM8) . It also induces inward currents in HEK293 cells expressing TRPV1, an effect that can be blocked by the TRPV1 antagonist capsazepine .

  • Dehydrogenation and Reduction: Conjugated linoleic acid dehydrogenase (CLA-DH) can catalyze the reverse reaction, reducing the ketone into the corresponding hydroxy in the presence of NADH .

  • Isomerization: The Δ12-cis double bond is isomerized by acetoacetate decarboxylase CLA-DC to form the more stable conjugated enone product 11(E)-10-oxo-OME .

  • Reduction by Enone Reductase: The enone is saturated by the enone reductase CLA-ER to generate 10-oxo-ODA in the presence of FAD/FMN and NADH .

  • Elimination of Hydroxy Group: The final elimination of the hydroxy by CLA-HY creates OA and 10(E)-OME .

Biological Activities

text
* **[Metabolic Effects](pplx://action/followup):** Dietary administration of 10-oxo-12(Z)-octadecenoic acid reduces weight gain and adipose tissue weight and increases the expression of the gene encoding mitochondrial uncoupling protein 1 (Ucp1) in wild-type mice fed a high-fat diet[3]. It also decreases plasma glucose and triglyceride levels in diabetic KKAy mice fed a high-fat diet[3]. * **[Energy Metabolism](pplx://action/followup):** Dietary intake of 10-oxo-12( *Z*)-octadecenoic acid enhances energy expenditure, protecting mice from diet-induced obesity[5]. It up-regulates genes related to brown adipocyte functions, including uncoupling protein 1 (UCP1) in white adipose tissue (WAT)[5]. * **[Aldosterone Stimulation](pplx://action/followup):** 12,13-epoxy-9-keto-10(*trans*)-octadecenoic acid (EKODE), a related compound, stimulates aldosteronogenesis at concentrations from 0.5 to 5 μmol/L[6].

Dietary Sources of Octadecanoids

OctadecanoidParent PUFASoybean OilCorn OilCanola OilOlive OilFlaxseed Oil
13-HODELA1.578.400.1514.324.1
9-HODELA0.335.450.2214.068.1
13-oxo-ODELA0.280.450.124.4225.8
9-oxo-ODELA0.892.320.6810.32.88
12(13)-EpOMELA5.1013.02.881.2113.0
9(10)-EpOMELA4.4317.32.550.259.20
12,13-DiHOMELA18.89.030.980.570.35
9,10-DiHOMELA23.915.40.360.760.44
9-HOTrEALA0.990.230.422.0950.8
13-HOTrEALA0.160.420.950.9119.3
15(16)-EpODEALA3.592.433.840.22249
12(13)-EpODEALA0.570.210.850.8515.1
9(10)-EpODEALA0.741.011.030.1820.7
15,16-DiHODEALA28.01.5311.20.157.99
12,13-DiHODEALA0.720.190.100.140.381
9,10-DiHODEALA9.161.720.150.700.31

Scientific Research Applications

10-keto-12(Z)-octadecenoic acid, also referred to as KetoA, is a metabolite of linoleic acid produced by gut lactic acid bacteria . Research indicates that KetoA has potential applications in energy metabolism and as an internal standard for quantification .

Scientific Research Applications

  • Enhancing Energy Metabolism : Studies have found that KetoA can enhance energy expenditure, protecting against diet-induced obesity in mice .
  • Activation of TRPV1 : KetoA activates transient receptor potential vanilloid 1 (TRPV1), which enhances noradrenalin turnover in adipose tissues .
  • Upregulation of Genes : KetoA upregulates genes related to brown adipocyte functions, including uncoupling protein 1 (UCP1) in white adipose tissue (WAT). This effect is diminished in the presence of a β-adrenoreceptor blocker .
  • Amelioration of Metabolic Disorders : Research using obese and diabetic model KK-Ay mice showed that KetoA intake improved obesity-associated metabolic disorders .
  • Internal Standard : 10-oxo-12(Z)-octadecenoic acid-d5 is intended for use as an internal standard for the quantification of 10-oxo-12(Z)-octadecenoic acid by GC .

Case Studies

StudyDetails
Dietary KetoA Enhances Energy Expenditure in Mice Dietary intake of KetoA enhanced energy expenditure in mice, protecting them from diet-induced obesity. KetoA activated TRPV1, enhancing noradrenalin turnover in adipose tissues and upregulating genes related to brown adipocyte functions.
KetoA Ameliorates Obesity-Associated Metabolic Disorders in KK-Ay Mice KetoA intake ameliorated obesity-associated metabolic disorders in obese and diabetic KK-Ay mice. The antiobesity effect of KetoA was caused by TRPV1 activation-mediated browning in WAT, as demonstrated by the absence of any KetoA-induced antiobesity effect or UCP1 up-regulation in TRPV1-deficient mice.

Additional Information

  • 10-Hydroxy-12(Z)-octadecenoic acid can decrease muscular tension in rat cardiac muscle .
  • Isomers of trihydroxy-11E (10E)-octadecenoic acids can be produced from linoleic acid .
  • 10-keto myristic and 10-hydroxymyristic acids can be converted from myristoleic acid, and palmitoleic acid can be converted to 10-ketopalmitic and 10-hydroxypalmitic acids .

Comparison with Similar Compounds

Structural Isomers and Functional Group Variations

The following table highlights key structural and functional differences between 10-keto-12Z-octadecenoic acid and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Biological Role/Source References
10-Keto-12Z-octadecenoic acid C₁₈H₃₂O₃ Keto (C10), 12Z double bond 296.235 TRPV1 activation; linoleic acid metabolite
(12Z)-10-Hydroxy-12-octadecenoic acid C₁₈H₃₄O₃ Hydroxyl (C10), 12Z double bond 298.467 Intermediate in lipid peroxidation
(12Z)-9-Oxo-12-octadecenoic acid C₁₈H₃₂O₃ Keto (C9), 12Z double bond 296.235 Structural isomer; potential signaling role
Avenoleic acid (15R-hydroxy-9Z,12Z-octadecadienoic acid) C₁₈H₃₂O₃ Hydroxyl (C15), double bonds (9Z,12Z) 296.235 Plant-derived oxylipin; anti-inflammatory
2R-Hydroxy-linoleic acid C₁₈H₃₂O₃ Hydroxyl (C2), double bonds (9Z,12Z) 296.235 Microbial metabolite; modulates immune response
9-Hydroxy-10-oxo-12Z-octadecenoic acid C₁₈H₃₂O₄ Keto (C10), hydroxyl (C9), 12Z double bond 312.235 Dual functional groups; oxidative stress marker

TRPV1 Activation and Pain Modulation

10-Keto-12Z-octadecenoic acid activates TRPV1, a ion channel linked to nociception and inflammation. Studies suggest its potency is comparable to capsaicin but with distinct binding kinetics . In contrast, hydroxylated analogs like (12Z)-10-hydroxy-12-octadecenoic acid lack TRPV1 affinity, emphasizing the keto group's necessity .

Analytical and Diagnostic Use

Deuterated analogs (e.g., 10-oxo-12(Z)-octadecenoic acid-d5) serve as internal standards in mass spectrometry, enabling precise quantification in biological samples .

Metabolic Pathways

10-Keto-12Z-octadecenoic acid is synthesized via enzymatic oxidation of linoleic acid, whereas 9-hydroxy-10-oxo derivatives arise from dual oxidation steps, highlighting metabolic complexity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 10-keto-12Z-octadecenoic acid in biological samples?

  • Methodology :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use deuterated internal standards (e.g., 10-oxo-12(Z)-octadecenoic acid-d5) to enhance quantification accuracy, as described in lipidomic workflows for oxylipin analysis .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural specificity, particularly the (Z)-configuration of the 12,13 double bond, using coupling constants and chemical shifts .
  • Gas Chromatography (GC) : Suitable for derivatized samples; pair with flame ionization detection for high-purity standards .

Q. How is 10-keto-12Z-octadecenoic acid synthesized from linoleic acid, and what are the key intermediates?

  • Synthetic Pathways :

  • Enzymatic oxidation of linoleic acid via lipoxygenases or cyclooxygenases produces hydroxylated intermediates (e.g., 10-hydroxy-12Z-octadecenoic acid), which are further oxidized to the ketone form .
  • Chemical synthesis involves regioselective epoxidation followed by oxidative cleavage of the 9,10 or 12,13 double bonds, with careful control of stereochemistry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 10-keto-12Z-octadecenoic acid, such as its role in inflammation?

  • Approach :

  • Dose-Response Studies : Compare pro- and anti-inflammatory effects across concentrations (e.g., low vs. high doses) in macrophage or neutrophil models .
  • Receptor Specificity Assays : Use TRPV1-knockout models to differentiate TRPV1-dependent pathways from alternative mechanisms (e.g., PPARγ modulation) .
  • Multi-Omics Integration : Correlate lipidomic data with transcriptomic/proteomic profiles to identify downstream signaling hubs .

Q. How can researchers design robust in vitro models to study the interplay between 10-keto-12Z-octadecenoic acid and gut microbiota?

  • Experimental Design :

  • Co-Culture Systems : Combine enterocyte cell lines (e.g., Caco-2) with Lactobacillus or Bifidobacterium strains to simulate microbial metabolism of the compound .
  • Metabolite Tracking : Employ stable isotope tracing (e.g., ¹³C-labeled substrates) to monitor microbial conversion into secondary metabolites .
  • Genotoxicity Screening : Use reporter assays (e.g., Comet assay or γH2AX staining) to assess potential DNA damage from microbiota-derived metabolites .

Q. What statistical frameworks are optimal for analyzing clustered data in studies investigating 10-keto-12Z-octadecenoic acid's effects on lipid metabolism?

  • Methodology :

  • Mixed-Effects Models : Account for nested observations (e.g., repeated measurements in cell cultures or animal cohorts) to avoid inflated Type I errors .
  • Dose-Response Meta-Analysis : Synthesize data from heterogeneous studies by standardizing effect sizes (e.g., fold-change in adipogenesis markers) .
  • Pathway Enrichment Analysis : Apply tools like MetaboAnalyst to identify overrepresented pathways in lipidomic datasets .

Data Interpretation & Reproducibility

Q. How can researchers address variability in 10-keto-12Z-octadecenoic acid's reported bioactivity across different cell lines?

  • Strategies :

  • Cell Line Authentication : Verify genetic profiles using STR genotyping to rule out cross-contamination .
  • Culture Condition Standardization : Control for serum-free vs. serum-containing media, as lipid-binding proteins (e.g., albumin) may alter compound bioavailability .
  • Inter-Laboratory Replication : Share protocols via platforms like protocols.io to harmonize assay conditions .

Q. What are the critical considerations for validating 10-keto-12Z-octadecenoic acid as a biomarker of oxidative stress?

  • Validation Workflow :

  • Cohort Stratification : Compare levels in disease subgroups (e.g., diabetic vs. non-diabetic patients) while adjusting for confounders (e.g., age, diet) .
  • Stability Testing : Assess pre-analytical variables (e.g., sample storage temperature, anticoagulant type) to define optimal handling protocols .
  • ROC Curve Analysis : Evaluate sensitivity/specificity against established biomarkers (e.g., 8-isoprostane) .

Ethical & Practical Guidelines

Q. How should researchers navigate ethical challenges in human studies involving 10-keto-12Z-Octadecenoic acid supplementation?

  • Recommendations :

  • Informed Consent : Disclose potential risks of lipid-derived metabolites, including undefined long-term effects .
  • Dose Escalation Protocols : Follow Phase I trial frameworks to establish safety thresholds before efficacy testing .
  • Data Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.